N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound, and a piperidine ring, which is a common motif in many pharmaceuticals . The 3,4-dimethoxyphenyl group is a common substituent in various bioactive compounds .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves the coupling of a 1-quinoxalin-2-ylpiperidine-4-carboxamide with a 3,4-dimethoxyphenyl group. This could potentially be achieved through a variety of methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoxaline and piperidine rings, along with the 3,4-dimethoxyphenyl group. These structural features could potentially influence the compound’s physical and chemical properties, as well as its biological activity .
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the amide group, the aromatic rings, and the ether groups in the 3,4-dimethoxyphenyl moiety. These functional groups could potentially undergo a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar amide group and the nonpolar aromatic rings could impact its solubility, while the presence of the heterocyclic rings could influence its stability and reactivity .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Amines in Biomonitoring
One study discusses the biomonitoring of heterocyclic aromatic amines in human urine, indicating a method to investigate human exposure to compounds like MeIQx, a known heterocyclic aromatic amine, through dietary intake. This research highlights the importance of understanding the metabolism and presence of such compounds in the human body, potentially relevant to studying the effects of similar compounds like "N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide" (Stillwell et al., 1999).
Quinoxaline Derivatives in Immunomodulation
Another related area of research involves the use of quinoline-3-carboxamide (Linomide), a synthetic immunomodulator, in treating secondary progressive multiple sclerosis. This study underscores the potential therapeutic applications of quinoxaline derivatives in immunomodulation and the treatment of autoimmune diseases, suggesting a possible area of research for similar compounds (Karussis et al., 1996).
Dietary Heterocyclic Amines and Cancer Risk
Research exploring the relationship between dietary heterocyclic amines (HCAs) and lung cancer risk among women provides insight into the potential carcinogenic effects of HCAs found in cooked meats. This could inform investigations into the carcinogenic potential of similar compounds, including "N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide" (Sinha et al., 2000).
Metabolism and Pharmacokinetics in Cancer Treatment
A study on the metabolism and pharmacokinetics of DACA, a DNA-intercalating drug, in cancer patients undergoing a phase I clinical trial, provides valuable information on the metabolism of drugs with complex structures, which could be relevant to understanding how "N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide" is metabolized in the body (Schofield et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-8-7-16(13-20(19)29-2)24-22(27)15-9-11-26(12-10-15)21-14-23-17-5-3-4-6-18(17)25-21/h3-8,13-15H,9-12H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQLMJNEWIHXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.